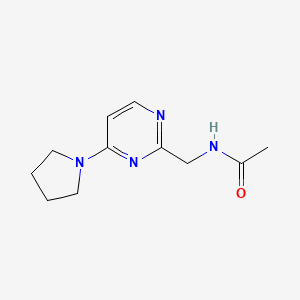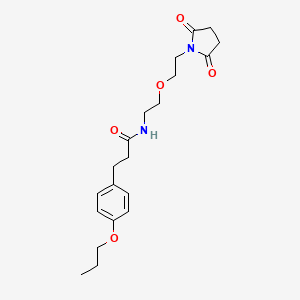
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-propoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-propoxyphenyl)propanamide, also known as PEP112, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of neuroscience and neuropharmacology.
Scientific Research Applications
Anticonvulsant Applications
Studies have focused on synthesizing new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. These compounds are designed by combining chemical fragments from well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. Initial screenings in mice have shown promising results, with several compounds demonstrating protection in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. These studies highlight the potential of these compounds in developing new antiepileptic treatments with improved potency and safety profiles compared to traditional AEDs (Kamiński et al., 2015).
Histone Deacetylase Inhibition
Research into the design and synthesis of N-aryl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives has also explored their potential as histone deacetylase (HDAC) inhibitors. These studies have aimed at developing new synthetic inhibitors with possible therapeutic applications in cancer and other diseases. For example, the structural modifications to enhance HDAC inhibitory activity suggest the versatility of these compounds in designing targeted therapies (Mai et al., 2004).
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-propoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-2-13-27-17-6-3-16(4-7-17)5-8-18(23)21-11-14-26-15-12-22-19(24)9-10-20(22)25/h3-4,6-7H,2,5,8-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHZISOEWYZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

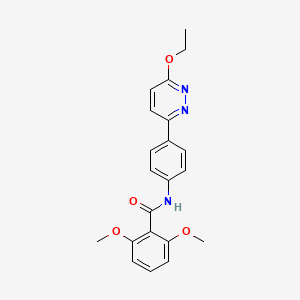
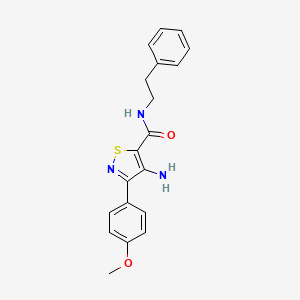
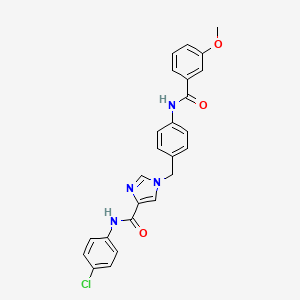
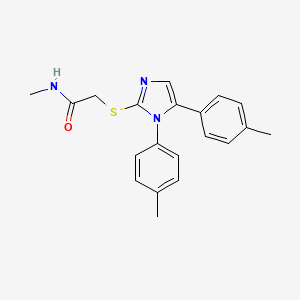

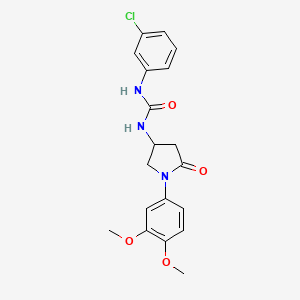
![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2475641.png)

![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)
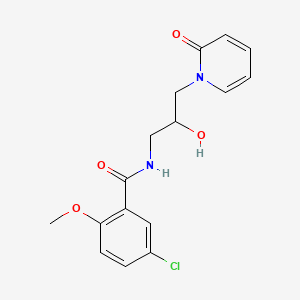
![3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2475649.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2475652.png)
